N-(Pentan-3-YL)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Description
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
N-pentan-3-yl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C14H20N2O2/c1-3-10(4-2)16-14(17)13-9-15-11-7-5-6-8-12(11)18-13/h5-8,10,13,15H,3-4,9H2,1-2H3,(H,16,17) |
InChI Key |
XSLBJRMZHBADGW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC(=O)C1CNC2=CC=CC=C2O1 |
Origin of Product |
United States |
Preparation Methods
Formation of the 3,4-Dihydro-2H-1,4-benzoxazine Core
The benzoxazine ring is commonly synthesized by cyclization of an o-aminophenol derivative with an appropriate aldehyde or carboxylic acid derivative. For example, o-aminophenol reacts with a suitable aldehyde under acidic or basic conditions to form the benzoxazine ring via intramolecular nucleophilic attack and ring closure.
Introduction of the Carboxamide Group at the 2-Position
The carboxamide moiety at the 2-position of the benzoxazine can be introduced by:
- Starting from 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid or its ester derivative
- Conversion of the acid or ester to the corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride
- Subsequent reaction of the acid chloride with pentan-3-amine (the amine bearing the pentan-3-yl substituent) to form the amide bond
This amidation step is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran, in the presence of a base like triethylamine to scavenge HCl formed during the reaction.
Introduction of the Pentan-3-yl Group
The pentan-3-yl group is introduced via the amine reagent used in the amide coupling step. Pentan-3-amine (3-aminopentane) is employed as the nucleophile to react with the acid chloride intermediate, thus installing the N-(pentan-3-yl) substituent on the carboxamide.
Alternative Synthetic Routes
Some patents and literature describe alternative routes involving:
- Palladium-catalyzed cross-coupling reactions for functionalization on the benzoxazine ring or side chains
- Use of boronate esters and Suzuki coupling to introduce complex substituents before amidation
- Mannich-type reactions for aminomethylation of benzoxazine derivatives, although less common for this specific compound
Experimental Data Summary
The following table summarizes typical reaction conditions and yields reported in related benzoxazine carboxamide syntheses, which are applicable to the preparation of this compound:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Benzoxazine ring formation | o-Aminophenol + aldehyde, acidic/basic catalyst | 70-85 | Ring closure under reflux |
| Acid chloride formation | SOCl2 or oxalyl chloride, anhydrous solvent | 80-95 | Anhydrous conditions required |
| Amide coupling | Acid chloride + pentan-3-amine, base (Et3N), DCM | 75-90 | Room temperature or slight heating |
| Purification | Column chromatography or recrystallization | — | To isolate pure product |
Research Findings and Notes
- The amidation step is critical for high yield and purity; controlling moisture is essential since acid chlorides are moisture sensitive.
- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) have been used in related benzoxazine derivatives to introduce complex substituents, but for N-(Pentan-3-YL) derivatives, direct amidation is more straightforward.
- Mannich base formation is a known method for functionalizing benzoxazine derivatives but is less relevant for the direct preparation of the title compound.
- Spectroscopic data (NMR, LC-MS) confirm the successful introduction of the pentan-3-yl amide substituent and the integrity of the benzoxazine ring.
Chemical Reactions Analysis
Types of Reactions
N-(Pentan-3-YL)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The benzoxazine ring can undergo substitution reactions, where functional groups replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products Formed
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Amines or other reduced forms.
Substitution: Substituted benzoxazine derivatives with various functional groups.
Scientific Research Applications
Scientific Research Applications of N-(Pentan-3-YL)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
This compound is an organic compound featuring a benzoxazine ring structure, known for its stability and reactivity. The hydrochloride form of this compound enhances its water solubility, facilitating its use in both laboratory and industrial applications. This compound has potential applications across various scientific fields.
Chemistry
This compound is utilized as a building block in the synthesis of more complex molecules.
Biology
This compound is investigated for its potential as a bioactive agent, with studies exploring its antimicrobial and anticancer properties.
Medicine
The therapeutic potential of this compound is being explored, particularly in the realm of drug development.
Industry
Due to the stability of its benzoxazine ring, this compound is used in the production of polymers and resins.
Uniqueness
This compound hydrochloride possesses a unique combination of functional groups, which give it distinct chemical and biological properties. The pentan-3-yl group provides a balance between hydrophobicity and steric bulk, while the hydrochloride form enhances solubility, making it versatile for various applications.
Mechanism of Action
The mechanism of action of N-(Pentan-3-YL)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the 3,4-dihydro-2H-1,4-benzoxazine carboxamide family, which has been explored for diverse pharmacological activities. Key structural analogs include:
Key Differences and Implications
Alkyl Chain Length and Branching: The pentan-3-yl substituent in the target compound introduces greater lipophilicity compared to linear alkyl chains (e.g., propyl or methyl). This may enhance membrane permeability but reduce aqueous solubility, impacting bioavailability .
Functional Group Variations :
- Carboxamide vs. Ester : Ethyl carboxylate derivatives (e.g., ) are typically intermediates for amide formation, while carboxamides (e.g., the target compound) are more stable and pharmacologically relevant .
- Dichloroacetyl Group : The N-dichloroacetyl analog () exhibits electrophilic reactivity, making it suitable for nucleophilic substitution reactions but less stable under physiological conditions .
Synthetic Accessibility: The target compound’s synthesis likely involves cyclization of 2-aminophenols with dibromoethane (as in ), followed by acylation with pentan-3-yl-carbamoyl chloride .
Biological Activity
N-(Pentan-3-YL)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide (CAS No. 1235438-84-2) is a compound belonging to the benzoxazine family, characterized by its unique heterocyclic structure. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's structure can be represented as follows:
It features a benzoxazine ring, a carboxamide group, and a pentan-3-yl side chain, which collectively influence its biological activity. The hydrochloride form enhances solubility, making it suitable for various applications in biological assays and therapeutic contexts.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The benzoxazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The carboxamide group is capable of forming hydrogen bonds with biological macromolecules, enhancing binding affinity and bioactivity. The presence of the pentan-3-yl group affects lipophilicity and membrane permeability, which are critical for cellular uptake.
Anticancer Potential
A study examining the structure-activity relationship (SAR) of benzoxazine derivatives highlighted their anticancer properties. Compounds with similar structures have demonstrated cytotoxic effects against multiple cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involves interference with microtubule dynamics and autophagy pathways .
Neuropharmacological Effects
Benzoxazine derivatives have been evaluated for their neuropharmacological activities. Some compounds in this class have shown promise as serotonin receptor antagonists, which could be beneficial in treating conditions like anxiety and depression . The specific interactions of this compound with serotonin receptors remain to be fully elucidated but warrant further investigation.
Study on Anticancer Activity
In a recent study focusing on related benzoxazine compounds, researchers synthesized several derivatives and evaluated their cytotoxicity against cancer cell lines. The results indicated that modifications to the benzoxazine structure significantly influenced anticancer activity. For example, compounds with additional methyl groups at specific positions exhibited enhanced potency against colon cancer cells .
Neuropharmacological Evaluation
Another study investigated the neuropharmacological profile of benzoxazine derivatives as potential 5HT3 receptor antagonists. Compounds were assessed for their ability to inhibit receptor binding and modulate reflex responses in animal models. Results showed that certain structural modifications led to increased antagonistic activity against the 5HT3 receptor .
Comparative Analysis
To better understand the biological activity of this compound relative to other compounds in its class, a comparison table is provided below:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity | Neuropharmacological Activity |
|---|---|---|---|---|
| This compound | Structure | Potential (needs validation) | Moderate (similar compounds show efficacy) | Possible 5HT3 antagonist |
| N-(Butan-2-YL)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide | Similar | Confirmed against some strains | High efficacy reported | Confirmed antagonist |
| N-(Hexan-4-YL)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide | Similar | Potential (needs validation) | Moderate (similar compounds show efficacy) | Possible 5HT3 antagonist |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(Pentan-3-YL)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide?
- Methodological Answer : The synthesis of benzoxazine derivatives typically involves cyclization reactions between substituted phenols and amines. For example, 3,4-dihydro-2H-1,4-benzoxazine scaffolds can be synthesized via palladium-catalyzed hydrogenation of nitro precursors (e.g., 2-nitrophenoxy ketones) followed by cyclization . Ethyl ester intermediates may also react with alkylamines (e.g., pentan-3-amine) to form carboxamide derivatives, as seen in analogous compounds like N-propyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide . Purification via flash chromatography (hexane/ethyl acetate) is recommended for isolating high-purity products.
Q. How can researchers characterize the structural conformation of this compound?
- Methodological Answer : Conformational analysis is critical for understanding bioactivity. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are standard techniques. For benzoxazine derivatives, NMR studies (e.g., NOESY) can reveal boat-chair conformations in bicyclic moieties, while X-ray diffraction provides precise bond angles and torsional strain data .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the pharmacological activity of this benzoxazine derivative?
- Methodological Answer : SAR studies highlight the importance of substituent placement. For example:
- Position 2 : Methyl or dimethyl groups enhance receptor binding affinity (e.g., 5-HT3 antagonism with Ki = 0.019 nM for 2,2,4-trimethyl derivatives) .
- Position 8 : Carboxamide-linked bicyclic moieties (e.g., 9-azabicyclo[3.3.1]nonane) improve potency and duration of action due to steric and electronic effects .
- Pentan-3-yl group : The branched alkyl chain may influence lipophilicity and metabolic stability, as seen in analogous antihypertensive benzoxazines .
Q. How do divergent pharmacological activities (e.g., 5-HT3 antagonism vs. cardiovascular effects) arise from structural modifications?
- Methodological Answer : Target selectivity depends on substituent chemistry and conformational flexibility. For instance:
- 5-HT3 receptor antagonism : Requires rigid bicyclic systems (e.g., 9-methyl-9-azabicyclo[3.3.1]nonane) that stabilize interactions with receptor pockets .
- Cardiovascular activity : Imidazoline or alpha-adrenergic receptor binding is enhanced by aromatic substitutions (e.g., dichlorophenyl groups) and flexible alkyl chains, as observed in antihypertensive derivatives .
Q. What experimental models are suitable for evaluating in vivo efficacy?
- Methodological Answer :
- Hypertension : Spontaneously hypertensive rats (SHR) are used to assess mean arterial pressure (MAP) reduction via telemetry or tail-cuff methods .
- 5-HT3 antagonism : The von Bezold-Jarisch reflex in rats measures bradycardia response to serotonin agonists, with long-lasting effects (>24 hours) indicating potent receptor blockade .
Data Contradictions and Resolution
Q. How can conflicting binding data (e.g., I1 vs. I2 imidazoline sites) be resolved in pharmacological studies?
- Methodological Answer : Radioligand displacement assays using selective antagonists (e.g., efaroxan for I1, idazoxan for I2) can clarify subtype specificity. For example, benzoxazines with high I1 affinity reduce MAP in SHR models, while I2-selective compounds may lack cardiovascular effects .
Experimental Design Considerations
Q. What strategies improve metabolic stability and bioavailability of benzoxazine carboxamides?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
